molecular formula C12H11F3N2O B2538794 5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole CAS No. 321998-98-5

5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole

Cat. No. B2538794
CAS RN: 321998-98-5
M. Wt: 256.228
InChI Key: MRUBNWVKDLEZHK-UHFFFAOYSA-N
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Description

The compound "5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole" is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in pharmaceutical chemistry. Pyrazoles are heterocyclic compounds with a 5-membered ring containing two nitrogen atoms. The trifluoromethyl group attached to the phenyl ring and the phenoxyethyl substitution on the pyrazole ring suggest that this compound could have unique chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of hydrazines with various carbonyl compounds. In the case of trifluoromethyl-substituted pyrazoles, ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate has been used as a precursor for the condensation with arylhydrazines to produce ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates . Additionally, cross-coupling reactions such as Sonogashira-type and Suzuki coupling have been employed to introduce various substituents into the pyrazole ring, leading to a wide range of condensed pyrazoles and arylpyrazoles .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray diffraction analysis. This technique allows for the determination of the crystal structure, including bond lengths and angles, which can be compared with computational models such as density functional theory (DFT) calculations . The presence of substituents like the trifluoromethyl group can influence the molecular geometry and the electronic distribution within the molecule .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclocondensation, which is a common method for synthesizing substituted pyrazoles . The reactivity of the pyrazole ring can be further modified by the introduction of different functional groups, which can lead to the formation of novel compounds with potential biological activities . The trifluoromethyl group, in particular, is known to enhance the reactivity of the aromatic ring to which it is attached, potentially leading to unexpected products under certain reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The introduction of electron-withdrawing groups such as trifluoromethyl can affect the acidity of the compound, its solubility, and its stability . The intermolecular interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the stabilization of the crystal structure . Additionally, the electronic properties, including the frontier molecular orbitals, can be studied using DFT calculations to gain insights into the reactivity and potential biological activity of the compound .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Condensed Pyrazoles : Ethyl 5-triflyloxy-1H-pyrazole-4-carboxylates have been used in Sonogashira-type cross-coupling reactions, leading to the synthesis of various condensed pyrazoles, demonstrating their utility in complex organic syntheses (Arbačiauskienė et al., 2011).

  • Preparation of Pyrazole Carboxylic Acids and Esters : The compound has been used to prepare ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates, contributing to the diverse synthesis of pyrazole derivatives (Beck & Wright, 1987).

  • Development of Fluorescent Molecules : Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate has been synthesized and utilized to create novel fluorescent molecules, indicating potential in fluorescence and imaging applications (Wu et al., 2006).

  • Crystal Structure Analysis : Investigations into the crystal structure of related pyrazole compounds have aided in understanding their molecular configuration and properties, crucial for further applications in material science and pharmaceuticals (Liu et al., 2013).

Biological Applications

  • Antimicrobial and Antioxidant Activities : Pyrazole derivatives have shown antimicrobial and antioxidant properties, suggesting their potential in developing new therapeutics (Govindaraju et al., 2012).

  • Cancer Cell Growth Inhibition : Novel pyrazole derivatives have demonstrated the ability to suppress lung cancer cell growth, indicating their potential in cancer treatment (Zheng et al., 2010).

  • Enzyme Inhibition Studies : Synthesized pyrazole compounds have been utilized in molecular docking studies for enzyme inhibition, demonstrating their potential in drug development (Bhat et al., 2016).

Safety and Hazards

The safety data sheet for a similar compound, 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is advised .

Biochemical Analysis

Biochemical Properties

It is known that pyrazoles can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially influence the interactions of 5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole with various enzymes, proteins, and other biomolecules.

Molecular Mechanism

It is known that pyrazoles can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially influence the interactions of this compound with various biomolecules, leading to changes in gene expression or enzyme activity.

properties

IUPAC Name

5-[1-[3-(trifluoromethyl)phenoxy]ethyl]-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O/c1-8(11-5-6-16-17-11)18-10-4-2-3-9(7-10)12(13,14)15/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUBNWVKDLEZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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